molecular formula C15H24N2O4S B3996892 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 32410-94-9

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B3996892
CAS No.: 32410-94-9
M. Wt: 328.4 g/mol
InChI Key: QCAXZVJZGWBMNF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes an ethoxy group, a morpholinylpropyl group, and a benzenesulfonamide moiety

Mechanism of Action

The mechanism of action of “4-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide” is not clearly defined. It may be used in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors .

Safety and Hazards

The safety and hazards associated with “4-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide” are not well-documented. It’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for “4-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide” are not clearly defined. More research is needed to fully understand its potential applications and benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzenesulfonic acid.

    Reduction: Formation of 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfinamide.

    Substitution: Formation of 4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide.

Scientific Research Applications

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
  • 4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
  • 4-ethoxy-N-(3-piperidin-4-ylpropyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to the presence of both the ethoxy and morpholinylpropyl groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-2-21-14-4-6-15(7-5-14)22(18,19)16-8-3-9-17-10-12-20-13-11-17/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXZVJZGWBMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186124
Record name Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32410-94-9
Record name Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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